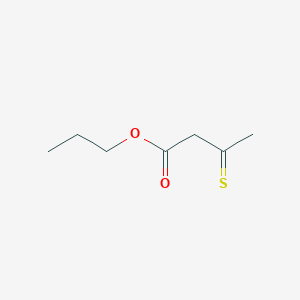
Propyl 3-sulfanylidenebutanoate
Description
Propyl 3-sulfanylidenebutanoate is a sulfur-containing ester compound characterized by a sulfanylidene group (C=S) within its structure. The compound’s sulfur group may contribute to unique reactivity, such as participation in thiol-ene click reactions or coordination with metal ions, though direct experimental validation is absent in the referenced materials.
Properties
CAS No. |
18457-87-9 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
propyl 3-sulfanylidenebutanoate |
InChI |
InChI=1S/C7H12O2S/c1-3-4-9-7(8)5-6(2)10/h3-5H2,1-2H3 |
InChI Key |
JNVSRTGPXASFKW-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CC(=S)C |
Canonical SMILES |
CCCOC(=O)CC(=S)C |
Synonyms |
3-Thiobutanoic acid propyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, analogous sulfur-containing or ester-based compounds can be analyzed for indirect structural and functional comparisons:
Sulfur-Containing Compounds
- Octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane (): This thiirane-functionalized spherosilic features a sulfur-epoxide (thiirane) group attached to a silsesquioxane scaffold. Unlike Propyl 3-sulfanylidenebutanoate’s sulfanylidene group, thiirane (C-S-C cyclic ether) enables ring-opening reactions for crosslinking or polymerization.
- Its molecular weight (491.12 g/mol) and halogenated structure contrast with this compound’s likely lower molecular weight and non-halogenated ester backbone.
Ester-Based Compounds
- Propyl Rosethyl (): A fragrance compound with a methoxybenzene core (C₇H₁₄O₂), Propyl Rosethyl shares the propyl ester group with this compound.
- 3-(Trimethoxysilyl)Propyl Methacrylate (): This hybrid monomer combines methacrylate and silane groups, enabling scaffold formation via hydrolysis-condensation. While this compound lacks silane functionality, both compounds exhibit modular reactivity (ester hydrolysis vs. sulfur-based crosslinking) suitable for material science applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


